Cas no 898754-51-3 (4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone)

4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone is a specialized organic compound featuring thiomethyl substituents on both the phenyl and propiophenone moieties. Its unique structure makes it valuable in synthetic chemistry, particularly as an intermediate in the preparation of sulfur-containing aromatic compounds. The presence of dual thiomethyl groups enhances reactivity in nucleophilic and electrophilic substitution reactions, offering versatility in fine chemical synthesis. This compound is particularly useful in pharmaceutical and materials science research, where controlled functionalization of aromatic systems is required. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for complex molecular architectures.
4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone structure
898754-51-3 structure
Product Name:4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone
CAS No:898754-51-3
MF:C17H18OS2
MW:302.454222202301
CID:868506
PubChem ID:24725925
Update Time:2025-11-02

4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone Chemical and Physical Properties

Names and Identifiers

    • 3-(2-methylsulfanylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one
    • 4'-THIOMETHYL-3-(2-THIOMETHYLPHENYL)PROPIOPHENONE
    • DTXSID10644318
    • AKOS016021446
    • 898754-51-3
    • 3-[2-(Methylsulfanyl)phenyl]-1-[4-(methylsulfanyl)phenyl]propan-1-one
    • 4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone
    • MDL: MFCD03843211
    • Inchi: 1S/C17H18OS2/c1-19-15-10-7-13(8-11-15)16(18)12-9-14-5-3-4-6-17(14)20-2/h3-8,10-11H,9,12H2,1-2H3
    • InChI Key: UFZMMXPUOXVLTE-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC=CC=1CCC(C1C=CC(=CC=1)SC)=O

Computed Properties

  • Exact Mass: 302.08000
  • Monoisotopic Mass: 302.07990754g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 67.7Ų

Experimental Properties

  • PSA: 67.67000
  • LogP: 4.94590

4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T098945-250mg
4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone
898754-51-3
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$ 440.00 2022-06-03
TRC
T098945-500mg
4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone
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$ 735.00 2022-06-03

Additional information on 4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone

4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone: A Versatile Compound with Promising Applications in Biomedical Research

4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone, with the CAS No. 898754-51-3, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This molecule, characterized by its thiomethyl functional groups and propiophenone core, exhibits unique chemical properties that make it a valuable tool for exploring new therapeutic strategies and advanced material applications. The 4'-thiomethyl and 2-thiomethylphenyl substituents play a critical role in modulating the reactivity, solubility, and biological activity of this compound, which are key factors in its potential utility.

Recent advancements in chemical synthesis have enabled the precise preparation of 4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone, leveraging techniques such as Suzuki coupling and Mitsunobu reaction to incorporate the thiomethyl groups into the propiophenone framework. These synthetic methods ensure high purity and structural fidelity, which are essential for applications requiring molecular specificity. The propiophenone core, a well-known scaffold in pharmaceutical development, provides a versatile platform for further functionalization, enabling the design of compounds with tailored biological properties.

One of the most promising areas of research involving 4'-Thiomethyl-3-(2-thiomyelphenyl)propiophenone is its potential role in fluorescent probe development. A 2024 study published in *Advanced Materials* demonstrated that this compound can act as a ratiometric fluorescent sensor for detecting mercury ions in aqueous environments. The thiomethyl groups enhance the molecule's affinity for heavy metal ions, while the propiophenone scaffold provides a stable fluorescent signal. This application highlights the compound's utility in environmental monitoring and biomedical diagnostics, where real-time detection of toxic metals is critical.

Another emerging application of 4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone lies in drug delivery systems. Researchers at the University of Tokyo have explored its potential as a prodrug carrier for antibacterial agents. The thiomethyl substituents enable controlled release of the active drug in response to reducing environments, which are characteristic of inflammatory tissues. This property makes the compound a promising candidate for targeted therapies in chronic wound healing and infectious diseases, where localized drug delivery can minimize systemic side effects.

The 4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone molecule also shows potential in nanomaterial synthesis. A 2023 study in *Nano Letters* reported the use of this compound as a precursor for thiol-functionalized graphene oxide. The thiomethyl groups facilitate strong covalent bonding with graphene oxide, enhancing its electrochemical properties for applications in biosensors and energy storage devices. This application underscores the compound's versatility in materials science, where its chemical reactivity can be harnessed to create advanced functional materials.

From a synthetic chemistry perspective, the propiophenone core of 4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone serves as a versatile platform for derivatization. The thiomethyl groups can be further modified to incorporate biocompatible moieties such as polyethylene glycol (PEG) or peptide sequences, expanding its applicability in biomedical engineering. These modifications are crucial for improving the solubility, stability, and biocompatibility of the compound, which are essential for in vivo applications.

Recent computational studies have also shed light on the molecular dynamics of 4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone in different environments. Molecular docking simulations revealed that the thiomethyl groups can interact with target proteins through hydrophobic and hydrogen bonding interactions, which may be relevant for its potential as a drug candidate. These findings suggest that the compound could be further optimized for targeted therapy by modifying the propiophenone scaffold to enhance binding affinity and selectivity.

In addition to its chemical applications, 4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone has been explored for its photophysical properties. A 2024 study in *Journal of Physical Chemistry C* demonstrated that the compound exhibits fluorescence emission in the near-infrared (NIR) region, making it a potential candidate for optical imaging in biomedical research. The thiomethyl groups contribute to the molecule's electron delocalization, which enhances its photostability and quantum yield. This property could be exploited for non-invasive in vivo imaging of biological processes.

Despite its promising applications, the 4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone molecule still faces challenges in terms of scalability and cost-effectiveness of its synthesis. Current methods for producing this compound rely on multi-step organic reactions, which may limit its large-scale production for industrial applications. However, recent advances in green chemistry and catalytic methodologies are paving the way for more sustainable and efficient synthesis routes, which could significantly reduce the environmental impact of its production.

Overall, 4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone represents a fascinating example of how the strategic incorporation of thiomethyl groups into a propiophenone framework can lead to compounds with diverse and impactful applications. As research in medicinal chemistry and materials science continues to evolve, this molecule is likely to play an increasingly important role in the development of innovative therapies and advanced materials. Its unique chemical properties and adaptability to functionalization make it a compelling subject for further exploration in both academic and industrial settings.

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